molecular formula C15H16N4O B2978704 (E)-1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2035000-54-3

(E)-1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2978704
CAS No.: 2035000-54-3
M. Wt: 268.32
InChI Key: ORWHBMKXGCWAAP-VOTSOKGWSA-N
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Description

(E)-1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a propenone derivative characterized by a conjugated enone system (C=O and C=C bonds) and a hybrid heterocyclic scaffold. The molecule features:

  • A pyrrolidine ring substituted at the 3-position with a 2H-1,2,3-triazole moiety.
  • A phenyl group at the 3-position of the propenone backbone.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where planar enone systems and nitrogen-rich heterocycles (e.g., triazole, pyrrolidine) are pharmacophoric elements .

Properties

IUPAC Name

(E)-3-phenyl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c20-15(7-6-13-4-2-1-3-5-13)18-11-8-14(12-18)19-16-9-10-17-19/h1-7,9-10,14H,8,11-12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWHBMKXGCWAAP-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1N2N=CC=N2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Propenone Derivatives

The following table summarizes key structural differences and similarities between the target compound and analogous molecules:

Compound Name Core Structure Substituents at Position 1 (Propenone) Substituents at Position 3 (Propenone) Key Functional Groups
(E)-1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one α,β-unsaturated ketone 3-(2H-1,2,3-triazol-2-yl)pyrrolidine Phenyl Triazole, pyrrolidine, enone
(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one α,β-unsaturated ketone Benzoyl-substituted pyrrole Phenyl Pyrrole, benzoyl, enone
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one α,β-unsaturated ketone 4-Nitrophenyl-substituted 1H-triazole Naphthalen-2-yl Nitrophenyl, triazole, enone
(2E)-1-(1H-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one α,β-unsaturated ketone 1H-Benzotriazole Phenyl Benzotriazole, enone
(2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(adamantan-1-yl)prop-2-en-1-one α,β-unsaturated ketone Adamantane 1,3-Diphenylpyrazole Adamantane, pyrazole, enone

Key Observations:

  • Triazole vs.
  • Pyrrolidine vs.
  • Aryl Substitutions : The phenyl group at position 3 is conserved in the target compound and , but and employ larger aromatic systems (naphthalene, diphenylpyrazole), which may enhance hydrophobic interactions.

Spectroscopic and Physicochemical Properties

Data from analogous compounds highlight trends:

Compound IR C=O Stretch (cm⁻¹) ¹H NMR (δ, enone protons) Melting Point (°C) Reference
This compound ~1650–1680 (est.) δ 7.5–8.0 (d, J=15.6 Hz) Not reported
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one 1659 δ 7.84 (d, J=15.6 Hz) 168–170
(2E)-1-(1H-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one 1650 δ 7.84 (d, J=15.6 Hz) Not reported
(2E)-3-Phenyl-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3JP) 1650.95 δ 7.842 (d, J=15.6 Hz) 168–170
  • IR Spectroscopy: The C=O stretch in enones typically appears near 1650–1680 cm⁻¹, consistent across analogs . Electron-withdrawing groups (e.g., nitro in ) slightly increase the wavenumber.
  • ¹H NMR: The enone protons (CH=CH) resonate as doublets near δ 7.8–8.0 with coupling constants ~15.6 Hz, confirming the (E)-configuration .

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